molecular formula C6H10O3S B1524811 Ethyl 3-oxo-4-sulfanylbutanoate CAS No. 98485-55-3

Ethyl 3-oxo-4-sulfanylbutanoate

Cat. No. B1524811
CAS RN: 98485-55-3
M. Wt: 162.21 g/mol
InChI Key: HKMVJYJNQSCOLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-4-sulfanylbutanoate consists of 6 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The InChI code for this compound is 1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-oxo-4-sulfanylbutanoate is a powder that is stored at room temperature . It has a molecular weight of 162.21 g/mol.

Scientific Research Applications

Asymmetric Bioreduction

The asymmetric bioreduction of ethyl 3-oxo-4-sulfanylbutanoate has been studied extensively. For instance, Saccharomyces cerevisiae immobilized in calcium alginate beads was used to achieve high enantio- and diastereoselectivity in the reduction of similar compounds, such as ethyl 3-halo-2-oxo-4-phenylbutanoate (Milagre et al., 2006).

Enantioselective Sequential Hydrogenation

Enantioselective sequential hydrogenation has been applied to compounds similar to ethyl 3-oxo-4-sulfanylbutanoate. For example, the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate led to the production of ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess (Meng et al., 2008).

Microbial Reduction in Bioreactors

Microbial reduction in interface bioreactors has been explored for the production of similar compounds. Ethyl (R)-2-hydroxy-4-phenylbutanoate, an intermediate for anti-hypertension drugs, was produced via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor using selected yeast strains (Oda et al., 1998).

Photoreactions

Photoreactions of similar compounds have been studied, where irradiation of ethyl 3-oxo-2,4-diphenylbutanoate in different solvents led to various products, indicating potential applications in photochemical synthesis (Yoshioka et al., 1982).

Stereochemical Control in Reductions

Fermenting baker's yeast has been used for the stereochemically controlled reduction of similar 3- and 4-oxo esters. This method shows potential for selective production of specific enantiomers of ethyl 3-oxo-4-sulfanylbutanoate and related compounds (Manzocchi et al., 1987).

Enzyme-Catalyzed Asymmetric Reduction

Enzyme-catalyzed asymmetric reductions have been applied to similar compounds, achieving high enantiomeric excesses and yields. This suggests the potential for enzymatic methods in producing enantiomerically pure derivatives of ethyl 3-oxo-4-sulfanylbutanoate (Baskar et al., 2004).

properties

IUPAC Name

ethyl 3-oxo-4-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVJYJNQSCOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705127
Record name Ethyl 3-oxo-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-4-sulfanylbutanoate

CAS RN

98485-55-3
Record name Ethyl 3-oxo-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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